3-bromothieno[3,2-c]pyridin-6(5H)-one
Description
3-Bromothieno[3,2-c]pyridin-6(5H)-one is a heterocyclic compound featuring a fused thienopyridine core substituted with a bromine atom at the 3-position.
Properties
Molecular Formula |
C7H4BrNOS |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
3-bromo-5H-thieno[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-11-6-1-7(10)9-2-4(5)6/h1-3H,(H,9,10) |
InChI Key |
FDEUKBJPUHZFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC1=O)C(=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
- 3-Bromothieno[3,2-c]pyridin-6(5H)-one: Contains a bromine atom at the 3-position, a sulfur atom in the thiophene ring, and a lactam (cyclic amide) group.
- Thieno[2,3-d]pyrimidin-6(5H)-one derivatives: Feature a pyrimidine ring fused to thiophene. Substituents include methoxy, methylsulfanyl, and phenyl groups (e.g., compounds 5b and 7c in –2).
- 5-Chloro-6-phenylpyridazin-3(2H)-one (): A pyridazinone core with chlorine and phenyl substituents, lacking the thiophene moiety.
Key Differences :
- The bromine atom in 3-bromothieno[3,2-c]pyridin-6(5H)-one introduces steric bulk and electronic effects distinct from methoxy or methylsulfanyl groups in analogs. Bromine’s electronegativity may polarize the aromatic system, increasing susceptibility to nucleophilic substitution compared to sulfur- or oxygen-containing substituents .
Physicochemical Properties
A comparison of melting points, spectral data, and molecular weights is summarized below:
*Note: Data for 3-bromothieno[3,2-c]pyridin-6(5H)-one inferred from analogs.
- Melting Points: Brominated compounds often exhibit higher melting points due to increased molecular weight and halogen bonding, but 3-bromothieno[3,2-c]pyridin-6(5H)-one’s lower ring saturation compared to pyrimidinones (e.g., 7c) may reduce crystallinity.
- IR Spectroscopy : The lactam C=O stretch (~1730 cm⁻¹) is consistent across analogs, indicating minimal electronic perturbation from bromine substitution .
Reactivity Differences :
- Bromine in 3-bromothieno[3,2-c]pyridin-6(5H)-one facilitates Suzuki or Ullmann couplings, whereas methylsulfanyl or methoxy groups in analogs (e.g., 5b, 7c) are less reactive in metal-catalyzed reactions .
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